molecular formula C7H4NO4- B1258710 Dinicotinate(1-)

Dinicotinate(1-)

Cat. No.: B1258710
M. Wt: 166.11 g/mol
InChI Key: MPFLRYZEEAQMLQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Dinicotinate(1-) is the conjugate base of dinicotinic acid, a dicarboxylate ion featuring two pyridine rings linked via carboxylate groups. It is widely studied in coordination chemistry due to its ability to act as a bridging ligand, forming stable complexes with lanthanides such as europium (Eu³⁺). These complexes are of particular interest in luminescence studies, where dinicotinate(1-) modulates photophysical properties by altering the coordination environment of the metal center . Its structural versatility allows it to participate in ternary complexes, making it a valuable tool for probing pH-dependent binding behavior and buffer effects in aqueous solutions .

Properties

Molecular Formula

C7H4NO4-

Molecular Weight

166.11 g/mol

IUPAC Name

5-carboxypyridine-3-carboxylate

InChI

InChI=1S/C7H5NO4/c9-6(10)4-1-5(7(11)12)3-8-2-4/h1-3H,(H,9,10)(H,11,12)/p-1

InChI Key

MPFLRYZEEAQMLQ-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=NC=C1C(=O)[O-])C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • pH Sensitivity : Dinicotinate(1-) demonstrates pH-dependent binding in TRIS buffer (pH = 9), a critical factor for applications in bioimaging where physiological pH varies .
  • Substituent Effects: Electron-donating groups (e.g., amino in Eu2.2) destabilize binding under quenching conditions, whereas electron-withdrawing groups (e.g., nitro in Eu2.3) maintain stable binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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